molecular formula C18H18F3NO4 B2356851 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide CAS No. 727686-10-4

4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2356851
CAS No.: 727686-10-4
M. Wt: 369.34
InChI Key: UXMAFAYQPNMMER-UHFFFAOYSA-N
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Description

The compound 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide features a bicyclo[2.2.1]heptane core with two ketone groups (2,3-dioxo), three methyl substituents, and a carboxamide-linked 4-(trifluoromethoxy)phenyl group. Its molecular formula is C₁₈H₁₈F₃NO₄ (calculated based on analogous structures), with a molecular weight of approximately 377.34 g/mol. The trifluoromethoxy substituent confers strong electron-withdrawing properties, while the bicyclic framework may influence steric and conformational stability.

Properties

IUPAC Name

4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c1-15(2)16(3)8-9-17(15,13(24)12(16)23)14(25)22-10-4-6-11(7-5-10)26-18(19,20)21/h4-7H,8-9H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMAFAYQPNMMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]- typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane core from simple starting materials under mild conditions . The reaction conditions are operationally simple and can be conducted under ambient temperature and pressure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of organocatalysis and cycloaddition reactions can be scaled up for industrial applications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Substituent Comparisons
Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) logP/logD (if available) Key Features
Target Compound 4-(trifluoromethoxy)phenyl C₁₈H₁₈F₃NO₄ ~377.34 N/A Strong electron-withdrawing group; para-substitution enhances planarity
N-(2-(trifluoromethyl)phenyl) analog 2-(trifluoromethyl)phenyl C₁₈H₁₈F₃NO₃ 353.34 N/A Ortho-substitution introduces steric hindrance; reduced polarity vs. target
N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo analog 2,5-difluorophenyl C₁₇H₁₈F₂NO₃ 322.33 N/A Fluorine atoms enhance lipophilicity; meta/para-F substitution
N-(3,4-difluorophenyl)-2-oxabicyclo analog 3,4-difluorophenyl + 2-oxa bridge C₁₆H₁₇F₂NO₃ 309.31 logP: 3.23; logD: 2.66 Oxygen in bicyclo increases polarity; mixed stereoisomers
N-(4-butylphenyl)-2,3-dioxo analog 4-butylphenyl C₂₁H₂₇NO₃ 341.44 N/A Long alkyl chain boosts hydrophobicity; dual ketone groups
Key Observations :
  • Substituent Position : The para-substituted trifluoromethoxy group in the target compound likely improves binding affinity in planar receptor sites compared to ortho-substituted analogs (e.g., ), which face steric challenges .
  • Fluorination : Difluorophenyl analogs (e.g., ) exhibit moderate logP values (~3.2), balancing lipophilicity and solubility, whereas alkyl chains (e.g., butyl in ) significantly increase hydrophobicity.

Bicyclic Framework Modifications

Table 2: Bicyclo Core Variations
Compound Name Bicyclo Modification Stereochemistry Key Functional Groups
Target Compound 2,3-dioxo Not specified Dual ketones; 4,7,7-trimethyl
N-(3,4-difluorophenyl)-2-oxabicyclo analog 2-oxabicyclo[2.2.1]heptane Mixture of stereoisomers 3-oxo; oxygen bridge increases polarity
3-[[[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]oxy]imino] analog 3-oxime-benzopyran conjugate Not specified Extended conjugation; azo group (N=N)
Key Observations :
  • Diketone vs. Mono-ketone: The target compound’s 2,3-dioxo groups may enhance hydrogen-bonding interactions compared to mono-ketone analogs (e.g., ).
  • Oxygen Bridge: The 2-oxabicyclo analog introduces polarity, reducing logP (3.23) compared to non-oxygenated analogs, which could improve aqueous solubility.

Physicochemical and Pharmacokinetic Insights

  • logP/logD Trends: The 2-oxabicyclo analog (logP 3.23) is less lipophilic than alkyl-substituted analogs (e.g., ), aligning with its oxygen bridge. Trifluoromethoxy groups typically increase logP slightly compared to non-halogenated analogs.
  • Stereochemical Impact : The (1R,4R) configuration in highlights the role of chirality in biological activity, though stereochemical data for the target compound is unspecified.
  • Hydrogen-Bonding Capacity: Dual ketones in the target compound and benzopyran analogs may improve binding to polar targets (e.g., enzymes) compared to mono-ketone derivatives.

Biological Activity

The compound 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide is a complex bicyclic structure that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18F3NO4C_{18}H_{18}F_3NO_4 with a molecular weight of approximately 389.4 g/mol. The structure features a bicyclo[2.2.1]heptane core modified with trimethyl and dioxo groups, as well as a carboxamide and a trifluoromethoxy moiety. These modifications contribute to its unique chemical reactivity and biological properties.

Research indicates that this compound exhibits significant biological activity, potentially through interactions with various biological macromolecules. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, leading to altered metabolic pathways.
  • Receptor Interaction : It may modulate receptor activity, affecting signaling pathways crucial for cellular functions.

Antimicrobial Activity

Preliminary studies suggest that the compound has antimicrobial properties. For instance, it has been shown to exhibit activity against certain bacterial strains, potentially through the generation of reactive oxygen species (ROS) that induce oxidative stress in microbial cells.

Comparative Analysis with Similar Compounds

A comparative analysis with other structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesUnique Properties
4,7,7-trimethyl-2,3-dioxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamideTrifluoromethyl group instead of trifluoromethoxyDifferent electronic properties leading to varied biological activity
4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamideTrifluoromethoxy groupEnhanced solubility in certain solvents

Study on Genotoxic Effects

A related study examined the genotoxic effects of bicyclic compounds on bacterial cells using E. coli biosensors. The results indicated that oxidative stress from these compounds could lead to DNA damage without direct alkylation . This suggests a potential pathway for understanding the genotoxicity of 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide.

Antimicrobial Testing

In laboratory settings, antimicrobial assays demonstrated that this compound could inhibit the growth of specific bacterial strains at varying concentrations. Further research is required to elucidate the precise mechanisms and potential therapeutic applications.

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